molecular formula C15H16N4O2S2 B3012247 1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 847191-41-7

1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B3012247
CAS RN: 847191-41-7
M. Wt: 348.44
InChI Key: SPDOHHASCSKPSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves condensation reactions. For instance, the synthesis of a diethyl-2-thioxodihydropyrimidine derivative was achieved by condensing 1,3-diethyl-2-thiobarbituric acid with a dimethyl-1-phenylpyrazole derivative in ethanol with pyridine as a catalyst . This method suggests that similar condensation strategies could potentially be applied to synthesize the compound , using appropriate sulfanyl and thiophenyl substituted starting materials.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite complex, with the potential for various substituents to influence the overall molecular conformation and intermolecular interactions. For example, a triazolopyrimidine derivative was studied in two different solvate forms, which exhibited distinct supramolecular architectures due to different hydrogen-bonding interactions and π-π stacking . This implies that the molecular structure of "1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione" would likely be influenced by its substituents, potentially leading to unique crystal packing and properties.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various electrophilic substitution reactions. For example, a dimethylpyrrolopyrimidine derivative was found to react through halogenation, aminomethylation, acylation, and azo coupling at specific positions on the pyrimidine ring . This suggests that the compound of interest might also be amenable to similar reactions, which could be used to further modify its structure or introduce additional functional groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of related compounds can provide some insights. Pyrimidine derivatives often exhibit interesting optical and electronic properties due to their conjugated systems and heteroatoms. The presence of different substituents can significantly affect properties such as solubility, melting point, and reactivity. The solvate forms of a triazolopyrimidine derivative, for example, showed different supramolecular structures, which could influence its solubility and melting point .

Scientific Research Applications

Molecular Structure and Crystallography

Research has investigated the crystal structures of similar pyrido[2,3-d]pyrimidine derivatives, highlighting the significance of hydrogen bonding and π-π stacking interactions in determining their molecular assembly. For instance, a study by Trilleras et al. (2009) detailed the crystal structures of four 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, revealing diverse molecular arrangements facilitated by hydrogen bonding and π-π interactions, which could influence the solubility and stability of related compounds (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).

Synthetic Methods

Significant efforts have been made to develop efficient synthetic routes for pyrimidine derivatives. Rahmani et al. (2018) reported a novel multicomponent synthesis of pyridine-pyrimidines and their bis-derivatives using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica under microwave irradiation, demonstrating a sustainable and reusable catalyst for the synthesis of complex pyrimidine structures (Rahmani, Mohammadpoor‐Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).

Photophysical Properties and Applications

The photophysical properties of pyrimidine derivatives have been explored for potential applications in optical materials and sensors. A study by Yan et al. (2017) on pyrimidine-phthalimide derivatives showcased their solid-state fluorescence and solvatochromism, indicating their utility as colorimetric pH sensors and in optoelectronic devices due to their tunable photophysical properties (Yan, Meng, Li, Ge, & Lu, 2017).

Chemical Reactions and Functionalization

The reactivity and functionalization of pyrimidine cores have been investigated to expand their utility in medicinal chemistry and material science. For example, Gulevskaya et al. (1994) explored the regioselective amination of condensed pyrimidines, demonstrating the ability to selectively introduce amino groups, which is crucial for the development of novel pharmaceuticals and functional materials (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).

Future Directions

Thiophene and its derivatives are attracting great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, such as “1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione”, with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

1,3-dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c1-4-7-23-13-10-12(18(2)15(21)19(3)14(10)20)16-11(17-13)9-6-5-8-22-9/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDOHHASCSKPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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